molecular formula C17H13N3O2S B303557 Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate

Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate

Cat. No. B303557
M. Wt: 323.4 g/mol
InChI Key: XJEBGJKDKPGMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate, also known as EATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.

Mechanism of Action

The exact mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Studies have shown that Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is its relatively low water solubility, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate. One area of interest is the development of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate and to determine its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate may expand its potential applications in lab experiments.

Synthesis Methods

Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can be synthesized using a multi-step process that involves the reaction of acenaphthenequinone with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.

Scientific Research Applications

Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetate

InChI

InChI=1S/C17H13N3O2S/c1-2-22-13(21)9-23-17-18-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)19-20-17/h3-8H,2,9H2,1H3

InChI Key

XJEBGJKDKPGMGD-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1

Origin of Product

United States

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